molecular formula C13H19NOS B6896250 1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol

1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol

Cat. No.: B6896250
M. Wt: 237.36 g/mol
InChI Key: YHHQBRNNEYJXTA-UHFFFAOYSA-N
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Description

1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring

Preparation Methods

The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,3,4,5-Tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2,3,4,5-tetrahydro-1-benzothiepin-5-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-10(15)9-14-12-6-4-8-16-13-7-3-2-5-11(12)13/h2-3,5,7,10,12,14-15H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHQBRNNEYJXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCSC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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